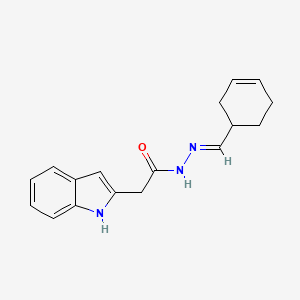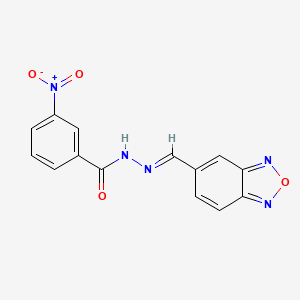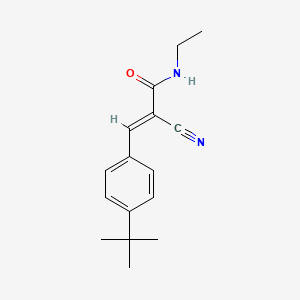
N'-(3-cyclohexen-1-ylmethylene)-2-(1H-indol-2-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-cyclohexen-1-ylmethylene)-2-(1H-indol-2-yl)acetohydrazide, also known as CIAH, is a hydrazide derivative that has been synthesized and studied for its potential applications in scientific research. This compound has a unique structure that allows it to interact with various biological targets, making it a promising candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of N'-(3-cyclohexen-1-ylmethylene)-2-(1H-indol-2-yl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the regulation of cellular processes. N'-(3-cyclohexen-1-ylmethylene)-2-(1H-indol-2-yl)acetohydrazide has been shown to interact with proteins such as COX-2, MMP-9, and EGFR, which are known to play critical roles in cancer progression and inflammation.
Biochemical and Physiological Effects:
N'-(3-cyclohexen-1-ylmethylene)-2-(1H-indol-2-yl)acetohydrazide has been shown to exhibit various biochemical and physiological effects, such as the inhibition of tumor cell growth, the suppression of inflammatory responses, and the modulation of immune function. This compound has also been shown to induce apoptosis in cancer cells and reduce oxidative stress in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-cyclohexen-1-ylmethylene)-2-(1H-indol-2-yl)acetohydrazide has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of N'-(3-cyclohexen-1-ylmethylene)-2-(1H-indol-2-yl)acetohydrazide, including its further optimization as a potential drug candidate, its use as a tool for studying various biological processes, and its application in the development of new diagnostic and therapeutic approaches. Additional studies are needed to fully understand the mechanism of action of N'-(3-cyclohexen-1-ylmethylene)-2-(1H-indol-2-yl)acetohydrazide and its potential applications in various scientific research fields.
Métodos De Síntesis
N'-(3-cyclohexen-1-ylmethylene)-2-(1H-indol-2-yl)acetohydrazide can be synthesized using a simple and efficient method, which involves the condensation of 3-cyclohexen-1-ylmethylene and 2-(1H-indol-2-yl)acetic acid hydrazide in the presence of a suitable reagent. The resulting product is purified and characterized using various analytical techniques, such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N'-(3-cyclohexen-1-ylmethylene)-2-(1H-indol-2-yl)acetohydrazide has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Propiedades
IUPAC Name |
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(1H-indol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(20-18-12-13-6-2-1-3-7-13)11-15-10-14-8-4-5-9-16(14)19-15/h1-2,4-5,8-10,12-13,19H,3,6-7,11H2,(H,20,21)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFHAMKFXJWOPL-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C=NNC(=O)CC2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC=C1)/C=N/NC(=O)CC2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5818204.png)
![N-[4-(benzyloxy)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5818211.png)
![N-(4-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5818226.png)

![methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5818230.png)
![methyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5818252.png)

![N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5818263.png)
![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5818278.png)
![2-{4-[(4-methoxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5818289.png)
![N'-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818292.png)
![2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5818298.png)
![N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5818301.png)